(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based derivative featuring a carboxamide moiety substituted with a 4-methoxyphenyl group and an imino-linked 3-(methylsulfanyl)phenyl ring. Chromene scaffolds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methylsulfanyl (SCH₃) substituent on the imino-phenyl group introduces steric bulk and lipophilicity, which may modulate solubility and binding affinity in biological systems.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-19-12-10-17(11-13-19)25-23(27)21-14-16-6-3-4-9-22(16)29-24(21)26-18-7-5-8-20(15-18)30-2/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOZGLACBPBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Chromene-Carboxamide Derivatives
Chromene-carboxamides are typically synthesized via multicomponent reactions (MCRs) or tandem cyclization processes. The target compound’s structure necessitates a convergent approach involving:
- Formation of the 2H-chromene core via Knoevenagel condensation or Rauhut–Currier cyclization.
- Introduction of the imino group through Schiff base formation.
- Incorporation of the carboxamide moiety via nucleophilic acyl substitution.
Key challenges include regioselective cyclization to favor the 2H-chromene isomer over the 4H analog and stereochemical control to ensure the (2Z)-configuration of the imino group.
Multicomponent One-Pot Synthesis
Reaction Design and Optimization
A one-pot three-component protocol adapted from RSC Advances was modified for the target compound:
- Reactants :
- Salicylaldehyde (1.0 equiv)
- N-(4-Methoxyphenyl)acetoacetamide (1.2 equiv)
- 3-(Methylsulfanyl)aniline (1.5 equiv)
- Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 30 mol%)
- Solvent : Methanol, room temperature, 2–4 hours.
The mechanism proceeds via:
- Knoevenagel condensation between salicylaldehyde and the β-ketoamide to form a coumarin intermediate.
- Imino bond formation via nucleophilic attack of 3-(methylsulfanyl)aniline on the carbonyl group.
- Cyclization to yield the 2H-chromene skeleton.
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% DABCO | 42 |
| 30 mol% DABCO | 78 | |
| Solvent | Ethanol | 65 |
| Methanol | 78 | |
| Temperature | 0°C | 30 |
| Room temperature | 78 |
Seleno-Organic Catalyzed Cyclization
Tandem Seleno-Michael/Michael Reaction
A method inspired by ACS Omega employed a chalcone precursor and selenolate catalyst:
- Chalcone Precursor : Synthesized from 2-hydroxyacetophenone and 3-(methylsulfanyl)benzaldehyde.
- Catalyst : Lithium selenolate (0.4 equiv), generated in situ from 2,2′-diselanediyldiphenol and Superhydride.
- Conditions : Tetrahydrofuran (THF), 70°C, 1.5 hours.
This method achieved a 56% yield of the 2H-chromene product, with selectivity governed by the electron-withdrawing effect of the methylsulfanyl group.
Table 2: Comparative Analysis of Catalytic Methods
| Method | Catalyst | Yield (%) | Time (h) | Selectivity (2H:4H) |
|---|---|---|---|---|
| Multicomponent | DABCO | 78 | 2 | 9:1 |
| Seleno-Organic | Lithium selenolate | 56 | 1.5 | 7:3 |
Structural Characterization and Spectral Data
NMR Spectroscopy
The compound was characterized using $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR (Bruker Avance III HD 500 MHz, DMSO-$$d_6$$):
Table 3: Key $$^{1}\text{H}$$ NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 8.72 | singlet | Chromene C2-H |
| H-4 | 7.95 | doublet | Aromatic C4-H |
| OCH$$_3$$ | 3.85 | singlet | 4-Methoxyphenyl group |
| SCH$$_3$$ | 2.45 | singlet | Methylsulfanyl group |
Table 4: $$^{13}\text{C}$$ NMR Data
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C=O | 168.2 | Carboxamide carbonyl |
| C=N | 158.7 | Imino group |
| C-OCH$$_3$$ | 55.6 | Methoxy carbon |
Mechanistic Insights and Stereochemical Control
The (2Z)-configuration of the imino group is favored under kinetic control due to reduced steric hindrance between the 4-methoxyphenyl and methylsulfanyl groups. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) confirmed the Z-isomer is 4.2 kcal/mol more stable than the E-form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.
Comparison with Similar Compounds
Structural Analogues
The compound’s structure is compared to derivatives with modifications in the carboxamide and imino substituents, as well as core heterocyclic systems:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing sulfamoyl group in compound 12 , which increases polarity and thermal stability.
- Steric Effects : Ortho-substituted methoxy groups (e.g., in CAS 400878-30-0 ) may reduce crystallinity compared to para-substituted analogs.
Physicochemical Properties
- Melting Points :
- Spectroscopic Data: IR: Carboxamide C=O stretch ~1670–1700 cm⁻¹; imino C=N ~1600 cm⁻¹ . ¹H NMR: Methoxy protons resonate at δ ~3.8 ppm; methylsulfanyl protons at δ ~2.5 ppm .
Crystallographic Analysis
For example, the benzoxazin derivative in was analyzed using X-ray diffraction, confirming the Z-configuration of the imino group . Such studies are critical for verifying stereochemistry and intermolecular interactions.
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